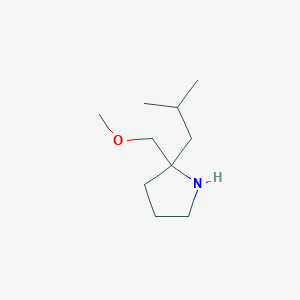

2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine

Beschreibung

Eigenschaften

IUPAC Name |

2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-9(2)7-10(8-12-3)5-4-6-11-10/h9,11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXBRCVSNVCLJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CCCN1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological mechanisms, pharmacological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's structure consists of a pyrrolidine ring with methoxymethyl and 2-methylpropyl substituents, influencing its reactivity and biological interactions. The presence of these functional groups may enhance its solubility and permeability, critical factors in drug design.

Target Interactions

Research indicates that compounds with similar isoindoline-1,3-dione structures can interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, the compound may modulate the activity of enzymes related to oxidative stress responses, such as superoxide dismutase and catalase, which are crucial for maintaining cellular redox balance.

Biochemical Pathways

The compound's interactions can lead to significant alterations in biochemical pathways. It has been shown to influence the mitogen-activated protein kinase (MAPK) pathway, which is vital for cell proliferation and differentiation. This modulation can result in changes to gene expression profiles and cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its isoindoline structure may affect its absorption, distribution, metabolism, and excretion (ADME). Preliminary studies indicate that the compound is relatively stable under physiological conditions but may undergo metabolic transformations via cytochrome P450 enzymes, leading to reactive intermediates that could interact with cellular components.

Antimicrobial Activity

A series of studies have investigated the antimicrobial properties of pyrrolidine derivatives. For example, compounds structurally related to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro assays showed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Cellular Effects

In laboratory settings, this compound has been observed to induce apoptosis in cancer cell lines through activation of specific signaling pathways. This effect is likely mediated by the compound's ability to modulate key proteins involved in cell survival and death.

Study 1: Antibacterial Efficacy

A study focused on synthesizing a series of pyrrolidine derivatives highlighted the antibacterial efficacy of compounds closely related to this compound. The results indicated that modifications on the pyrrolidine ring significantly affected their antibacterial potency. For instance, a derivative with a piperazinyl urea moiety showed enhanced activity against MRSA compared to other analogs .

Study 2: Anticancer Potential

Another investigation evaluated the anticancer properties of pyrrolidine derivatives in various cancer cell lines. The study found that certain modifications improved the compound's ability to induce apoptosis through caspase activation pathways. The findings suggest that this compound could serve as a lead compound for developing new anticancer agents.

Data Tables

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Neurological Research

Research indicates that derivatives of pyrrolidine, including 2-(methoxymethyl)-2-(2-methylpropyl)pyrrolidine, may interact with neurotransmitter systems. Studies have shown that such compounds can modulate NMDA receptor activity, which is crucial for synaptic plasticity and cognitive functions. This interaction suggests potential therapeutic benefits for neurodegenerative diseases and psychiatric disorders.

Case Study :

A study on pyrrolidine derivatives demonstrated their ability to enhance synaptic plasticity in animal models, indicating their potential for treating anxiety and cognitive disorders. The modulation of NMDA receptors by these compounds could lead to improved memory and learning outcomes.

2. Antimicrobial Activity

The antibacterial properties of pyrrolidine derivatives have been extensively studied. Research has shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Activity | Target Bacteria |

|---|---|---|

| This compound | Potent | MRSA, E. coli |

This table summarizes findings from studies evaluating the antibacterial potential of this compound, highlighting its promise in combating resistant bacterial strains.

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to explore the relationship between the chemical structure of pyrrolidine derivatives and their biological activities. Modifications to the pyrrolidine ring can enhance antibacterial properties or affect neuropharmacological effects.

Research Findings :

A study focused on modifying the side chains of pyrrolidine derivatives showed that certain substitutions significantly increased their efficacy against pathogens like MRSA. This suggests that further exploration of structural modifications could lead to the development of more effective antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies provide insights into the binding affinities and potential mechanisms of action.

Findings :

Docking simulations indicated strong binding interactions between this compound and specific receptors involved in neurotransmission, supporting its potential use in neurological applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues:

(R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (CAS RN: 72748-99-3) Structure: Pyrrolidine with a methoxymethyl group at C2 and an amino group at C1. Properties: Molecular weight = 130.18 g/mol; liquid (density = 0.97 g/mL); stored at 0–6°C due to reactivity . Applications: Used in chiral synthesis and pharmaceutical intermediates. The amino group enhances hydrogen-bonding capacity, contrasting with the isobutyl group in the target compound .

2-(2-Methylpropyl)pyridine (CAS RN: 6628-77-9) Structure: Pyridine ring with an isobutyl group at C2. Properties: Molecular weight = 124.14 g/mol; aromatic system with higher rigidity compared to pyrrolidine. Applications: Intermediate in flavoring agents (e.g., FEMA No. 3433) and agrochemicals. The pyridine ring’s electron-withdrawing nature contrasts with pyrrolidine’s basicity .

(S)-(+)-2-(Methoxymethyl)pyrrolidine (CAS RN: 63126-47-6)

- Structure : Pyrrolidine with a methoxymethyl group at C2.

- Properties : Molecular weight = 115.17 g/mol; chiral ligand in asymmetric catalysis. Lacks the isobutyl group, reducing steric hindrance .

Comparative Analysis Table:

Key Differences:

- Electronic Effects : The pyrrolidine ring in the target compound is more basic than pyridine derivatives, influencing reactivity in nucleophilic substitutions .

- Synthetic Utility : highlights the use of (R)-2-(methoxymethyl)pyrrolidine hydrochloride in pyrimidine synthesis, suggesting the target compound could serve as a precursor in heterocyclic chemistry .

Research Findings and Gaps

- Biological Activity: Structural analogs in and exhibit adrenoceptor binding and antiarrhythmic activity. The target compound’s isobutyl group may modulate receptor affinity compared to indole-based derivatives .

- Physicochemical Data: Limited experimental data exist for the target compound. Predicted properties (e.g., logP ≈ 2.5) align with its increased lipophilicity relative to smaller analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Methoxymethyl)-2-(2-methylpropyl)pyrrolidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as alkylation or reductive amination. For example, diastereoselective methods using methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates as intermediates can be adapted. Key steps include protecting group strategies (e.g., methoxymethyl) and nucleophilic substitution with 2-methylpropyl groups. Reaction temperature (e.g., 0–25°C), solvent polarity (e.g., dichloromethane or THF), and catalyst selection (e.g., palladium or nickel-based) critically affect yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended .

Q. How can researchers characterize the structural and spectroscopic properties of this compound?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS). For example, the methoxymethyl group typically appears as a singlet at ~δ 3.3 ppm in ¹H NMR, while the 2-methylpropyl substituent shows splitting patterns between δ 0.8–1.5 ppm. Infrared (IR) spectroscopy can confirm functional groups (e.g., C-O stretch at ~1100 cm⁻¹). Cross-reference data with the NIST Chemistry WebBook for pyrrolidine derivatives to validate assignments .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use fume hoods to avoid inhalation (H333 hazard) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous drains due to potential environmental toxicity .

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation or moisture absorption .

Advanced Research Questions

Q. How does stereochemistry impact the reactivity and applications of this compound?

- Methodological Answer : The stereochemistry at the pyrrolidine ring (e.g., R/S configuration) affects ligand-receptor interactions in pharmacological studies. Use chiral chromatography (e.g., Chiralpak AD-H column) or asymmetric synthesis (e.g., Evans auxiliaries) to isolate enantiomers. Computational modeling (DFT or molecular docking) can predict stereoelectronic effects on binding affinity .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

- Methodological Answer :

- Yield Discrepancies : Compare solvent systems (polar aprotic vs. protic) and catalyst loadings. For example, THF may favor higher yields than DCM due to better solvation of intermediates .

- Spectroscopic Variability : Validate NMR shifts using deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and control for temperature-induced signal splitting. Cross-check with X-ray crystallography if crystalline derivatives are obtainable .

Q. How can researchers optimize purification techniques for this compound?

- Methodological Answer :

- Chromatography : Use flash chromatography with gradients of ethyl acetate in hexane (5% → 30%). For persistent impurities, employ preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) .

- Crystallization : Recrystallize from ethanol/water mixtures (4:1 v/v) at −20°C to isolate high-purity crystals (>99%) .

Q. What are the emerging applications of this compound in drug discovery or catalysis?

- Methodological Answer :

- Pharmacology : Screen for bioactivity in neurotransmitter reuptake inhibition (e.g., dopamine, serotonin) using radioligand binding assays. The pyrrolidine scaffold is prevalent in CNS-targeting drugs .

- Catalysis : Evaluate as a ligand in asymmetric hydrogenation (e.g., Ru-BINAP complexes). Test enantioselectivity in ketone reductions using TOF-MS and chiral GC analysis .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS; acidic conditions may hydrolyze the methoxymethyl group .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C typically induces ring-opening) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.